6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile
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Overview
Description
6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a nitrile with an acetylated precursor in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine: This compound has a similar structure but lacks the nitrile group.
Indole derivatives: These compounds share a similar heterocyclic ring system and are known for their biological activities.
Uniqueness
6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is unique due to the presence of both an acetyl and a nitrile group, which can influence its reactivity and potential applications. This combination of functional groups makes it a versatile compound for various chemical and biological studies.
Properties
IUPAC Name |
2-acetyl-3-methyl-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-11(8(2)14)9(6-12)10-4-3-5-13(7)10/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBLVNNSDVHAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2N1CCC2)C#N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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